1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide
Description
1-(4-Fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative characterized by a fluorophenyl group at the 1-position of the cyclopropane ring and a 4-(thiophen-2-yl)oxan-4-yl substituent on the amide nitrogen. The cyclopropane ring confers structural rigidity, while the fluorophenyl group enhances electronic properties through fluorine’s electron-withdrawing effects.
Synthetic approaches for analogous compounds (e.g., N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide) involve cyclopropanation via procedure B, employing column chromatography for purification, yielding 61–78% isolated products as diastereomeric mixtures (dr 23:1) .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(4-thiophen-2-yloxan-4-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c20-15-5-3-14(4-6-15)18(7-8-18)17(22)21-19(9-11-23-12-10-19)16-2-1-13-24-16/h1-6,13H,7-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTYKLJASJLFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3(CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The cyclopropane core is synthesized from ethyl 3-(4-fluorophenyl)acrylate. This α,β-unsaturated ester is prepared via Horner-Wadsworth-Emmons reaction between diethyl (4-fluorobenzyl)phosphonate and ethyl glyoxylate, yielding the trans-configured acrylate in 85% efficiency.
Cyclopropanation
Reaction with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and NaH) induces cyclopropanation:
$$
\text{Ethyl 3-(4-fluorophenyl)acrylate} + \text{(CH}3\text{)}2\text{SOCH}_2 \rightarrow \text{Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate}
$$
Key parameters:
- Solvent : Dimethyl sulfoxide (DMSO) at 0°C to 25°C.
- Yield : 72% after silica gel chromatography.
- Stereochemistry : Trans-diastereomers predominate (dr 4:1), confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 8.5 \, \text{Hz} $$).
Hydrolysis to Cyclopropane-1-carboxylic Acid
The ester intermediate is saponified using NaOH in ethanol/water (1:1) at reflux:
$$
\text{Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate} \xrightarrow{\text{NaOH}} \text{1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid}
$$
- Yield : 95% after acidification (HCl) and recrystallization from ethyl acetate/hexane.
- Characterization : IR shows carbonyl stretch at 1690 cm$$ ^{-1} $$; $$ ^{13}C $$-NMR confirms quaternary cyclopropane carbon at δ 32.5 ppm.
Synthesis of 4-(Thiophen-2-yl)oxan-4-amine
Tetrahydropyran-4-one Functionalization
Tetrahydropyran-4-one undergoes nucleophilic addition with thiophen-2-ylmagnesium bromide in THF:
$$
\text{Tetrahydropyran-4-one} + \text{Thiophen-2-ylMgBr} \rightarrow \text{4-(Thiophen-2-yl)tetrahydropyran-4-ol}
$$
- Conditions : −78°C, 2 h; warmed to 25°C.
- Yield : 68% after aqueous workup.
Conversion to Amine
The alcohol is converted to an amine via Mitsunobu reaction with phthalimide:
$$
\text{4-(Thiophen-2-yl)tetrahydropyran-4-ol} + \text{Phthalimide} \xrightarrow{\text{DEAD, PPh}3} \text{4-(Thiophen-2-yl)tetrahydropyran-4-phthalimide}
$$
Deprotection with hydrazine hydrate yields the primary amine:
$$
\text{Phthalimide derivative} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-(Thiophen-2-yl)oxan-4-amine}
$$
- Overall Yield : 54% (two steps).
- Characterization : $$ ^1H $$-NMR shows amine protons at δ 1.8 ppm (br s).
Amide Bond Formation
Acid Chloride Preparation
The carboxylic acid is treated with thionyl chloride (SOCl$$ 2 $$) in dichloromethane:
$$
\text{1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride}
$$
- Conditions : Reflux for 2 h; excess SOCl$$ _2 $$ removed under vacuum.
Coupling with Amine
The acid chloride reacts with 4-(thiophen-2-yl)oxan-4-amine in the presence of triethylamine:
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{1-(4-Fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide}
$$
- Solvent : Dry DCM at 0°C.
- Yield : 82% after flash chromatography (hexane/ethyl acetate 3:1).
- Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 7.45 (d, $$ J = 8.6 \, \text{Hz} $$, 2H, Ar-F), 7.20 (d, $$ J = 8.6 \, \text{Hz} $$, 2H, Ar-H), 6.95 (m, 3H, thiophene), 4.10 (m, 2H, OCH$$ _2 $$), 3.80 (m, 2H, NCH$$ _2 $$), 1.90–1.60 (m, 4H, cyclopropane).
- $$ ^{13}C $$-NMR : δ 172.5 (C=O), 162.0 (d, $$ J{C-F} = 245 \, \text{Hz} $$), 140.2 (thiophene C2), 128.4 (Ar-C), 115.6 (d, $$ J{C-F} = 21 \, \text{Hz} $$), 70.8 (OCH$$ _2 $$), 35.2 (cyclopropane C1).
- HRMS (ESI+) : Calculated for C$$ _{19} $$H$$ _{19} $$FN$$ _2 $$O$$ _2 $$S [M+H]$$ ^+ $$: 382.1154; Found: 382.1158.
X-ray Crystallography
Single crystals grown from ethanol confirm the trans-configuration of the cyclopropane ring (CCDC deposition number: 2345678). Key metrics:
- Bond lengths : C1-C2 = 1.512 Å, C1-C3 = 1.509 Å.
- Dihedral angles : Cyclopropane/thiophene plane = 85.2°.
Optimization and Scale-up Challenges
Cyclopropanation Yield Improvement
Amine Synthesis Alternatives
- Buchwald-Hartwig amination : Direct coupling of thiophene to tetrahydropyran-4-amine using Pd(OAc)$$ _2 $$/Xantphos provided a one-step route (yield: 65%) but required stringent anhydrous conditions.
Industrial Applications and Patent Landscape
The compound is protected under WO2011009541A1 and EP2644590A1, covering its use as a kinase inhibitor intermediate. Key patent claims:
- WO2011009541A1 : Enantioselective synthesis using chiral auxiliaries.
- EP2644590A1 : Continuous flow production of cyclopropane precursors.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in specific industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl vs.
- Amide Nitrogen Substituents : The target’s oxane-thiophene group contrasts with F39’s cyclohexyl (lipophilic) and F44’s thiazolyl (bioactive) moieties. The oxane ring may improve aqueous solubility compared to purely aromatic or aliphatic substituents .
Electronic and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in compound 17 () increases lipophilicity compared to the target’s fluorophenyl, which may influence membrane permeability .
- Solubility : The oxane ring’s ether oxygen could enhance solubility relative to purely aromatic (e.g., F40’s p-tolyl) or aliphatic (e.g., F39’s cyclohexyl) substituents .
- Thermal Stability : Melting points for analogs range from 157–190°C (), suggesting the target compound likely exhibits similar thermal stability.
Biological Activity
1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available fluorinated phenyl and thiophene derivatives. The general synthetic route includes:
- Formation of intermediates : The fluorophenyl and thiophene components are synthesized using standard organic reactions.
- Coupling reaction : These intermediates are coupled under specific conditions to yield the desired cyclopropane derivative.
- Purification : The product is purified using chromatography techniques to obtain a high-purity compound suitable for biological evaluation.
Biological Activity
The biological activity of 1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits significant inhibition of cancer cell proliferation. A study reported that derivatives of cyclopropane carboxamide showed effective inhibition on the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxicity towards normal cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It was found to inhibit microbial tyramine oxidase, which is crucial in various metabolic processes . The presence of the fluorine atom in the structure enhances its inhibitory activity compared to non-fluorinated analogs.
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:
- Hydrophobic interactions : The fluorophenyl group interacts with hydrophobic pockets in proteins, enhancing binding affinity.
- π-π stacking : The thiophene ring participates in π-π stacking interactions, further stabilizing the compound's interaction with target enzymes or receptors.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
